2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Catalog No.
S561447
CAS No.
2554-06-5
M.F
C12H24O4Si4
M. Wt
344.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasi...

CAS Number

2554-06-5

Product Name

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

IUPAC Name

2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Molecular Formula

C12H24O4Si4

Molecular Weight

344.66 g/mol

InChI

InChI=1S/C12H24O4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-12H,1-4H2,5-8H3

InChI Key

VMAWODUEPLAHOE-UHFFFAOYSA-N

SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C

Synonyms

1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane, TM-TVCS

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C

Synthesis and Characterization:

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (TMVTS) is a cyclic siloxane molecule with four vinyl groups and four methyl groups attached to the silicon atoms. It is synthesized through the ring-opening polymerization of tetramethyldisiloxane (TMDS) in the presence of a suitable catalyst. Research has explored various methods for TMVTS synthesis, including using cationic initiators, [] Ziegler-Natta catalysts, [] and ring-opening metathesis polymerization (ROMP). []

Cross-Coupling Reactions:

One of the primary applications of TMVTS in scientific research lies in its ability to undergo cross-coupling reactions. The presence of vinyl groups on the molecule allows it to participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling, with various aryl and vinyl halides. This has enabled the synthesis of diverse organic molecules with tailored functionalities, making TMVTS a valuable building block in organic synthesis. []

Polymer Precursors:

Due to its cyclic structure and the presence of vinyl groups, TMVTS can serve as a precursor for various types of polymers. Research has explored its use in the synthesis of:

  • Silicone elastomers: By hydrosilylation reaction with hydride-terminated polydimethylsiloxane (PDMS), TMVTS can be incorporated into silicone elastomers, improving their mechanical properties and thermal stability. []
  • Siloxane copolymers: Copolymerization of TMVTS with other cyclic siloxanes or vinyl monomers allows for the development of novel siloxane copolymers with desired properties for various applications.
  • Star-shaped polymers: TMVTS can be used as a core molecule for the synthesis of star-shaped polymers by attaching different polymer chains to its vinyl groups through controlled polymerization techniques.

Other Applications:

Beyond the aforementioned applications, research has also explored the use of TMVTS in other areas, including:

  • As a crosslinking agent for siloxane materials: The vinyl groups of TMVTS can react with other vinyl-containing molecules, promoting crosslinking and enhancing the mechanical properties of siloxane-based materials.
  • As a precursor for surface modification: The vinyl groups of TMVVTS can be used to modify surfaces, introducing new functionalities or improving adhesion properties.

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is a siloxane compound with the molecular formula C12H24O4Si4C_{12}H_{24}O_{4}Si_{4} and a molecular weight of 344.66 g/mol. It is categorized under organosilicon compounds and is recognized for its unique structure featuring four vinyl groups and four methyl groups attached to a cyclotetrasiloxane backbone. This compound is primarily used in various industrial applications due to its versatile chemical properties and ability to participate in polymerization reactions .

, particularly involving the vinyl groups. Notably, it can participate in:

  • Cross-coupling reactions: In the presence of palladium catalysts, 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane can react with aryl bromides to yield styrene derivatives .
  • Polymerization: The vinyl groups allow for addition polymerization processes, leading to the formation of silicone-based polymers which have applications in coatings and sealants .

The synthesis of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane typically involves:

  • Hydrosilylation: This method utilizes vinyl-containing silanes and siloxanes in the presence of catalysts (often platinum-based) to facilitate the addition of vinyl groups to siloxane frameworks.
  • Ring-opening polymerization: Starting from cyclic siloxanes (like octamethylcyclotetrasiloxane), controlled polymerization can lead to the formation of this tetravinyl-substituted siloxane.

These methods allow for tailored synthesis depending on desired properties and applications .

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane finds extensive use in several fields:

  • Coatings and Sealants: Its ability to form durable films makes it suitable for protective coatings.
  • Adhesives: The compound serves as an intermediate in synthesizing adhesives with enhanced performance characteristics.
  • Silicone Polymers: It is used as a precursor in producing silicone elastomers and resins that are flexible and resistant to extreme temperatures .

Several compounds exhibit structural or functional similarities to 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane. Here are some notable examples:

Compound NameStructureKey Features
OctamethylcyclotetrasiloxaneC8H24O4Si4C_{8}H_{24}O_{4}Si_{4}Base structure for many siloxanes; lacks vinyl groups
1-Hydroxy-1-(trimethylsiloxy)-3-vinylcyclopropaneC9H16O3SiC_{9}H_{16}O_{3}SiContains vinyl group; used in polymer synthesis
3-MethacryloxypropyltrimethoxysilaneC10H20O5SiC_{10}H_{20}O_{5}SiVinyl group facilitates cross-linking; used in adhesives

Uniqueness: The defining feature of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is its high degree of substitution with both methyl and vinyl groups on a cyclotetrasiloxane framework. This unique combination enhances its reactivity and versatility compared to other siloxanes and organosilicon compounds.

Molecular Formula and Weight (C₁₂H₂₄O₄Si₄, 344.66 g/mol)

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is an organosilicon compound with the molecular formula C₁₂H₂₄O₄Si₄ [2] [4] [5]. The compound possesses a molecular weight of 344.66 g/mol, representing a precise mass measurement of 344.664 atomic mass units [4]. This cyclic siloxane structure incorporates twelve carbon atoms, twenty-four hydrogen atoms, four oxygen atoms, and four silicon atoms arranged in a distinctive eight-membered ring configuration [2] [3] [5].

The compound is registered under Chemical Abstracts Service number 2554-06-5 and carries the MDL number MFCD00040293 [3] [8]. The molecular structure consists of alternating silicon and oxygen atoms forming the backbone ring, with each silicon center bearing one methyl group and one vinyl group as substituents [1] [3] [5].

PropertyValueReference
Molecular FormulaC₁₂H₂₄O₄Si₄ [2] [4] [5]
Molecular Weight344.66 g/mol [4] [5]
Monoisotopic Mass344.075165 g/mol [4]
Chemical Abstracts Service Number2554-06-5 [2] [3] [8]
MDL NumberMFCD00040293 [3] [8]

Spatial Configuration and Stereochemistry

The spatial configuration of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane involves an eight-membered cyclic framework composed of alternating silicon and oxygen atoms [2] [4]. The ring structure exhibits characteristic puckering conformations typical of cyclotetrasiloxane systems, where the eight-membered ring adopts non-planar geometries to minimize steric interactions [25] [28].

The compound exists as multiple stereoisomers due to the presence of four asymmetric silicon centers, each bearing different substituents [24]. Four distinct stereoisomeric forms have been identified: all-cis, all-trans, cis-trans-cis, and cis-cis-trans configurations [24]. These stereoisomers arise from the different spatial arrangements of methyl and vinyl substituents around the silicon atoms within the ring framework [24].

Crystallographic studies of related cyclotetrasiloxane compounds indicate that silicon-oxygen bond lengths typically range from 1.610 to 1.637 Angstroms, while oxygen-silicon-oxygen bond angles measure approximately 109-111 degrees [23]. The silicon-carbon bond lengths for both methyl and vinyl substituents fall within the range of 1.827 to 1.886 Angstroms [23].

The ring conformation demonstrates significant flexibility, with the ability to undergo conformational changes through ring puckering motions [25] [28]. These conformational variations contribute to the compound's dynamic behavior in solution and influence its physical and chemical properties [25].

Physical Constants and Characteristics

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions [1] [3] [5]. The compound appears as a colorless to almost colorless transparent liquid at room temperature [5].

The boiling point has been reported with slight variations across different sources, ranging from 110-112°C at 10 mmHg to 111-112°C at 10 mmHg [1] [3] [5]. The melting point is consistently reported as -44°C with decomposition occurring upon melting [1] [3] [5]. The density at 25°C measures 0.997 g/mL, indicating a density very close to that of water [1] [3] [5].

Physical PropertyValueConditionsReference
Boiling Point111-112°C10 mmHg [1] [3] [5]
Melting Point-44°C (decomposition)Standard pressure [1] [3] [5]
Density0.997 g/mL25°C [1] [3] [5]
Flash Point112°C (233°F)Standard conditions [3]
Vapor Pressure93.5 Pa25°C [5]
Viscosity6.3 mm²/sRoom temperature [5]
Water Solubility7 μg/L23°C [5]
Refractive Index1.410-1.425Variable conditions [15]

The refractive index of polysiloxane networks based on this compound ranges from 1.410 to 1.425, with the specific value depending on crosslink density and molecular environment [15] [17]. The compound demonstrates excellent thermal stability with decomposition temperatures around 480°C when incorporated into polymer networks [15].

The water solubility is extremely low at 7 μg/L at 23°C, reflecting the hydrophobic nature of the organosilicon framework [5]. Conversely, the compound exhibits miscibility with most organic solvents, making it suitable for various synthetic applications [3].

Spectroscopic Properties

The spectroscopic characterization of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane provides detailed insights into its molecular structure and electronic environment [6] [11] [12]. Multiple spectroscopic techniques have been employed to elucidate the compound's structural features.

Nuclear Magnetic Resonance Spectroscopy

Silicon-29 Nuclear Magnetic Resonance spectroscopy reveals a characteristic chemical shift at -37.0 ppm for the silicon atoms in the cyclotetrasiloxane ring [11]. This chemical shift is consistent with silicon atoms in tetrasubstituted siloxane environments bearing both methyl and vinyl substituents [19] [20] [21].

The proton Nuclear Magnetic Resonance spectrum exhibits complex multipicity patterns due to the presence of multiple stereoisomers [24]. The vinyl protons appear in the characteristic alkenic region, while methyl groups bound to silicon display signals with distinct coupling patterns [11] [24].

Carbon-13 Nuclear Magnetic Resonance spectroscopy shows multiple signals corresponding to the various carbon environments, including vinyl carbons, methyl carbons bound to silicon, and the carbons within the vinyl substituents [11]. The multiplicity of signals reflects the stereoisomeric complexity of the compound [24].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that identify key functional groups within the molecule [6] [12]. The spectrum displays strong silicon-oxygen-silicon asymmetric stretching vibrations at 985 cm⁻¹ [11]. Silicon-carbon stretching vibrations appear at 1034 cm⁻¹ [11].

The National Institute of Standards and Technology database contains detailed infrared spectral data collected using a Perkin-Elmer 521 grating instrument [6]. The spectrum was recorded in solution using carbon tetrachloride and carbon disulfide as solvents across different wavenumber ranges [6].

Spectroscopic TechniqueKey Absorption/Chemical ShiftAssignmentReference
²⁹Si Nuclear Magnetic Resonance-37.0 ppmSilicon in cyclotetrasiloxane [11]
Infrared985 cm⁻¹Silicon-oxygen-silicon asymmetric stretch [11]
Infrared1034 cm⁻¹Silicon-carbon stretch [11]
Infrared1302 cm⁻¹Spectral artifact from solvent change [6]

Mass Spectrometry

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 344, corresponding to the molecular weight of the compound [4]. The fragmentation pattern exhibits characteristic losses typical of organosilicon compounds, including loss of vinyl groups and methyl radicals [16] [18].

Physical Description

Liquid

Boiling Point

224.0 °C

Melting Point

-43.5 °C

UNII

3NT606T1VK

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 159 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 121 of 159 companies with hazard statement code(s):;
H315 (18.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (18.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (11.57%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27342-69-4
2554-06-5

Wikipedia

2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl-: ACTIVE
Cyclotetrasiloxane, tetraethenyltetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types